molecular formula C29H50O B1254669 delta(7)-Stigmastenol

delta(7)-Stigmastenol

Cat. No.: B1254669
M. Wt: 414.7 g/mol
InChI Key: YSKVBPGQYRAUQO-MNMXQYNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

delta(7)-Stigmastenol is a natural product found in Trigonella foenum-graecum and Medicago monspeliaca with data available.

Scientific Research Applications

1. Application in Olive Oil Quality and Refinement

A study by Drira et al. (2018) focused on the formation and quantification of Δ-7-stigmastenol during the chemical refining of pomace olive oil (POO). It was found that Δ-7-stigmastenol levels were significantly higher in refined olive oils, especially in neutralized olive oil (NOO) treated with soda (NaOH). This suggests a role for Δ-7-stigmastenol in assessing the quality and purity of olive oil during production.

2. Detection of Adulterated Olive Oils

Research by Biedermann et al. (1995) developed a method to analyze Δ-7-stigmastenol in edible oil, which can be used to detect adulterated olive oils. This method involves on-line LC-UV-GC-FID, showcasing the utility of Δ-7-stigmastenol in the food industry for ensuring product integrity.

3. Role in Sunflower Seed Oil

A study by Homberg and Schiller (1973) identified six Δ-7-sterols, including Δ-7-stigmastenol, from sunflower seed oil. This research contributes to the understanding of the sterol composition in sunflower seed oil, highlighting the diverse application of Δ-7-stigmastenol in different oil seed crops.

4. Influence of Extraction and Refining Processes

A study by Essid et al. (2014) investigated the effects of refining and processing systems on the sterol compositions of pomace-olive oils, particularly focusing on Δ-7-stigmastenol. This research is significant for understanding how different processing methods affect the composition of sterols in olive oil.

Properties

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

(9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22?,23?,25-,26+,27+,28+,29-/m1/s1

InChI Key

YSKVBPGQYRAUQO-MNMXQYNKSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(C4)O)C)C)C(C)C

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

Synonyms

22,23-dihydrospinasterol
delta(7)-stigmastenol
schottenol
stigmast-7-en-3-ol
stigmast-7-enol
stigmast-7-enol, (3beta,5alpha)-isomer
stigmast-7-enol, (3beta,5alpha,24S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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